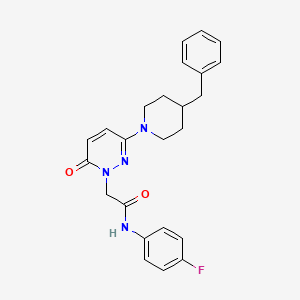![molecular formula C19H25N7O B10996674 N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10996674.png)
N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a hybrid molecule containing both a 1,2,4-triazole ring and a pyridine ring. Its chemical structure is complex, but it plays a significant role in medicinal chemistry.
- The 1,2,4-triazole moiety is a five-membered heterocycle with three nitrogen atoms, and it has diverse applications due to its unique properties.
- The compound’s systematic name reflects its substituents and connectivity, emphasizing the triazole and pyridine components.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is to start with a 1,2,4-triazole derivative and then introduce the pyridine moiety.
Reaction Conditions: Specific reaction conditions vary depending on the synthetic route. Researchers typically use organic solvents, catalysts, and appropriate reagents.
Industrial Production: While industrial-scale production methods may not be widely documented, laboratory-scale synthesis provides valuable insights for potential scale-up.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents. Is there a particular reaction you’d like me to explore further?
Scientific Research Applications
Medicinal Chemistry: Researchers investigate its potential as an anticancer agent, as mentioned in the literature.
Biological Studies: It may interact with specific molecular targets, affecting cellular processes.
Industry: Its applications extend to materials science, catalysis, and supramolecular chemistry.
Mechanism of Action
- The compound likely exerts its effects through interactions with cellular proteins or pathways. Further studies are needed to elucidate the precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlighting its distinct features compared to other triazole-containing compounds is essential.
Similar Compounds: While I don’t have a specific list, other 1,2,4-triazole derivatives and pyridine-containing molecules are relevant for comparison.
Remember that this compound’s potential applications and mechanisms are still an active area of research
Properties
Molecular Formula |
C19H25N7O |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C19H25N7O/c27-18(10-5-9-17-24-23-16-8-3-4-13-26(16)17)21-19-20-15(22-25-19)12-11-14-6-1-2-7-14/h3-4,8,13-14H,1-2,5-7,9-12H2,(H2,20,21,22,25,27) |
InChI Key |
NJDONRYXHBCCDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2=NC(=NN2)NC(=O)CCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10996594.png)
![(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanone](/img/structure/B10996598.png)
![2-benzyl-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B10996608.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10996617.png)
![N-[4-(acetylamino)phenyl]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B10996620.png)
![N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B10996621.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10996626.png)

![4-methyl-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B10996639.png)
![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B10996653.png)
![5-bromo-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B10996654.png)
![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B10996656.png)
![1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-4-(1H-pyrrol-1-YL)-1-butanone](/img/structure/B10996657.png)
![methyl N-[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-beta-alaninate](/img/structure/B10996662.png)
